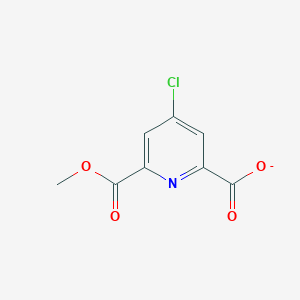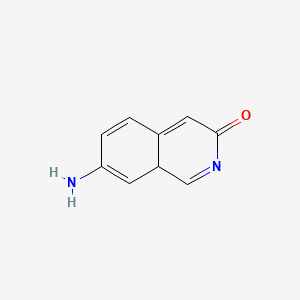
7-amino-8aH-isoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-8aH-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . These methods provide good yields and short reaction times.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly processes. For example, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile efficiently produces densely functionalized isoquinolines . Additionally, a Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides isoquinolines without the need for external oxidants .
化学反応の分析
Types of Reactions: 7-amino-8aH-isoquinolin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density at different positions of the isoquinoline ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium and copper catalysts, ammonium acetate, and microwave irradiation . These conditions facilitate efficient and selective transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can yield various substituted isoquinolines, while copper-catalyzed reactions can produce functionalized isoquinolines with high selectivity .
科学的研究の応用
7-amino-8aH-isoquinolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, isoquinoline derivatives have been investigated for their anti-cancer, anti-malarial, and anti-inflammatory activities . In industry, these compounds are used in the production of dyes and other functional materials .
作用機序
The mechanism of action of 7-amino-8aH-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal catalysts, facilitating various chemical transformations through coordination and activation of substrates . Additionally, its biological activity may be mediated through interactions with enzymes and receptors involved in cellular processes .
類似化合物との比較
Similar Compounds: Similar compounds to 7-amino-8aH-isoquinolin-3-one include other isoquinoline derivatives such as 8-aminoquinoline, 1,2,3,4-tetrahydroisoquinoline, and 1,4-dihydroxy isoquinoline .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
7-amino-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H8N2O/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5,7H,10H2 |
InChIキー |
XKVVXWUJLYKAGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=O)N=CC2C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


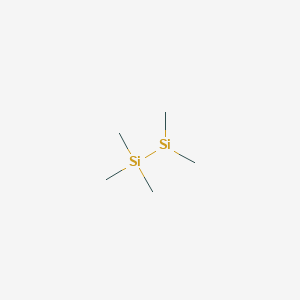
![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)
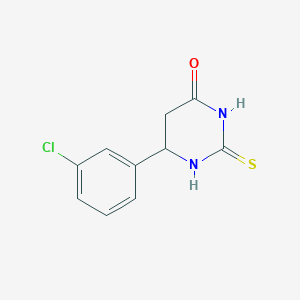
![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)

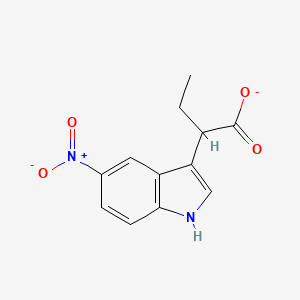


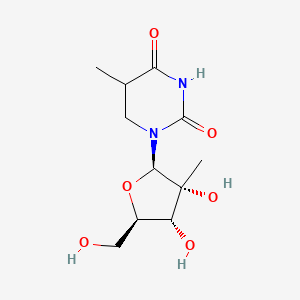
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)
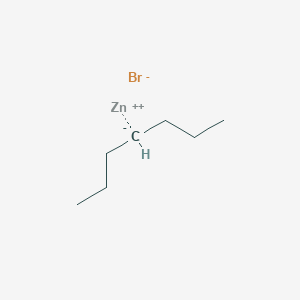
![tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate](/img/structure/B12335408.png)
![N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12335416.png)
